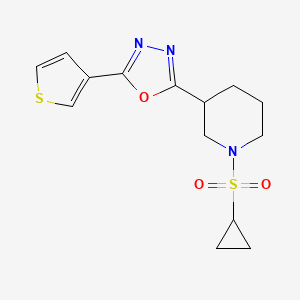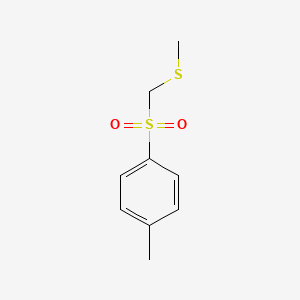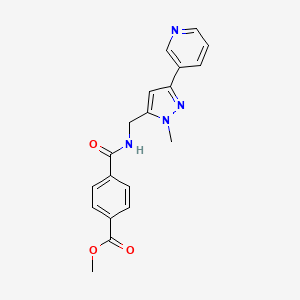![molecular formula C14H15N3OS B2404289 7-(4-Hydroxyphenyl)-4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin CAS No. 338416-14-1](/img/structure/B2404289.png)
7-(4-Hydroxyphenyl)-4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]benzenol is a useful research compound. Its molecular formula is C14H15N3OS and its molecular weight is 273.35. The purity is usually 95%.
BenchChem offers high-quality 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]benzenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]benzenol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Aktivität
Bestimmte Verbindungen dieser Klasse weisen antiproliferative Eigenschaften auf . Dies bedeutet, dass sie das Wachstum von Zellen hemmen können, was besonders nützlich bei der Behandlung von Krebs ist, bei dem unkontrolliertes Zellwachstum auftritt.
Antibakterielle Aktivität
Diese Verbindungen zeigen auch antibakterielle Aktivität . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Antibiotika oder anderer Behandlungen für bakterielle Infektionen eingesetzt werden könnten.
Entzündungshemmende und Schmerzstillende Aktivität
Die Verbindung hat entzündungshemmende und schmerzstillende Eigenschaften gezeigt . Dies könnte es bei der Behandlung von Erkrankungen nützlich machen, die durch Entzündungen und Schmerzen gekennzeichnet sind, wie z. B. Arthritis.
Blutdrucksenkende Aktivität
Die Verbindung hat blutdrucksenkende Wirkungen gezeigt , d. h. sie kann den Blutdruck senken. Dies könnte bei der Behandlung von Erkrankungen wie Bluthochdruck von Vorteil sein.
Antihistamin-Aktivität
Die Verbindung hat antihistaminische Eigenschaften , was sie bei der Behandlung von Allergien und verwandten Erkrankungen nützlich machen könnte.
Hemmung von Proteintyrosinkinasen
Derivate dieser Verbindung, einschließlich TKI-28, haben gezeigt, dass sie Proteintyrosinkinasen hemmen . Dies könnte bei der Behandlung bestimmter Krebsarten nützlich sein.
Hemmung der Phosphatidylinositol-3-Kinase (PI3K)
Derivate von 4-Aminopyrido[2,3-d]pyrimidin-5-on wurden als Inhibitoren der Phosphatidylinositol-3-Kinase (PI3K) identifiziert . Dies könnte potenzielle Anwendungen in der Krebstherapie haben.
Hemmung von Cyclin-abhängigen Kinasen
Die Verbindung CDK-4, die ein Pyrido[2,3-d]pyrimidin-7-on-Ringsystem enthält, wirkt als Inhibitor von Cyclin-abhängigen Kinasen . Dies könnte bei der Behandlung von Krebserkrankungen von Vorteil sein, die durch unkontrollierte Zellteilung gekennzeichnet sind.
Wirkmechanismus
Target of Action
The compound, also known as 4-[4-methyl-2-(methylsulfanyl)-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenol, is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidines are known to provide ligands for several receptors in the body . They have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . They also act as inhibitors of cyclin-dependent kinases .
Mode of Action
The compound interacts with its targets, such as PI3K and protein tyrosine kinases, by binding to their active sites. This binding inhibits the activity of these enzymes, leading to changes in cellular signaling pathways .
Biochemical Pathways
The inhibition of PI3K and protein tyrosine kinases affects multiple biochemical pathways. PI3K is involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . Protein tyrosine kinases play key roles in cell growth, differentiation, metabolism, and apoptosis . Therefore, the compound’s action can have downstream effects on these cellular processes.
Result of Action
The result of the compound’s action at the molecular and cellular levels would be the modulation of the aforementioned cellular processes. For instance, the inhibition of PI3K and protein tyrosine kinases could lead to decreased cell proliferation and increased apoptosis . This could potentially make the compound useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Eigenschaften
IUPAC Name |
4-(4-methyl-2-methylsulfanyl-5,6-dihydropyrrolo[2,3-d]pyrimidin-7-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-9-12-7-8-17(10-3-5-11(18)6-4-10)13(12)16-14(15-9)19-2/h3-6,18H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZOUQVIOSTOMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=NC(=N1)SC)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide](/img/structure/B2404207.png)
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2404209.png)
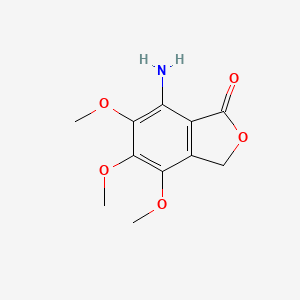
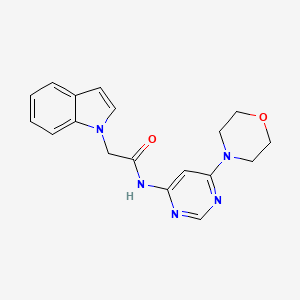

![(1R,5S)-8-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2404216.png)
![1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid](/img/structure/B2404217.png)
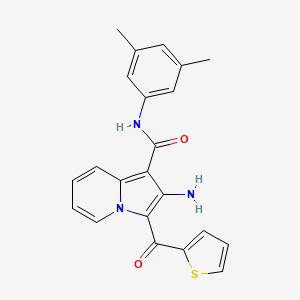
![ethyl 2-[({[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2404219.png)
![N-(4-fluorobenzyl)-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2404221.png)
